One potential application of this compound is in the field of organic synthesis. Specifically, it has been highlighted as an emerging electrophilic aminating reagent . Aminating reagents are used to introduce an amino group into a molecule, which is a common requirement in the synthesis of many organic compounds.
In this context, O-protected NH-free hydroxylamine derivatives, such as “O-(2-Phenoxyethyl)hydroxylamine hydrochloride”, have been evaluated for the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . These compounds have high regio-, chemo-, and stereoselectivity in their unprotected form .
In the field of organic and biomolecular chemistry, O-substituted hydroxyl amine reagents, such as “O-(2-Phenoxyethyl)hydroxylamine hydrochloride”, have shown remarkable potential as electrophilic aminating agents . These reagents facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .
O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 189.64 g/mol. It is characterized by the presence of a hydroxylamine functional group attached to a 2-phenoxyethyl moiety, which contributes to its unique reactivity and potential applications in organic synthesis. The compound appears as a white to almost white powder or crystalline solid and is soluble in alcohol but insoluble in ether .
Due to the lack of research on PEHH, a specific mechanism of action cannot be established. Its potential interactions with biological systems or other molecules remain unexplored.
Information on the safety hazards associated with PEHH is limited. As with any unknown compound, it's advisable to handle it with caution following general laboratory safety practices. Potential hazards might include:
The synthesis of O-(2-Phenoxyethyl)hydroxylamine hydrochloride typically involves the reaction of 2-phenoxyethanol with chloramine. The general procedure includes:
O-(2-Phenoxyethyl)hydroxylamine hydrochloride finds applications primarily in organic synthesis, including:
O-(2-Phenoxyethyl)hydroxylamine hydrochloride shares structural similarities with other hydroxylamine derivatives. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydroxylamine hydrochloride | Simple hydroxylamine | Widely used reducing agent |
| O-(diphenylphosphinyl)hydroxylamine | Substituted hydroxylamine | Functions as an electrophilic aminating agent |
| 2,4-Dinitrophenylhydroxylamine | Dinitro-substituted | Used for selective reactions |
| O-[2-(4-Fluorophenoxy)-ethyl]hydroxylamine hydrochloride | Fluorinated derivative | Enhanced reactivity due to fluorine substitution |
O-(2-Phenoxyethyl)hydroxylamine hydrochloride is unique due to its specific phenoxyethyl substituent that influences its reactivity profile and potential applications compared to simpler hydroxylamines. Its ability to participate in regioselective C–N bond formations sets it apart from other derivatives that may not exhibit such selectivity .
The earliest synthetic approaches to O-(2-Phenoxyethyl)hydroxylamine hydrochloride development traced back to classical methods established in the early 20th century [1] [2]. Historical synthetic routes primarily relied on the Gabriel synthesis modification, where hydroxylamine hydrochloride was reacted with 2-phenoxyethyl tosylate under basic conditions [3] [4]. This approach involved the nucleophilic substitution of the tosylate group by the hydroxylamine nitrogen, typically conducted in dimethylformamide at temperatures ranging from 50-80°C [1] [5].
The traditional Mitsunobu reaction represented another significant historical route, employing 2-phenoxyethanol as the starting material with N-hydroxyphthalimide under triphenylphosphine and diisopropylazodicarboxylate conditions [6] [7]. This method required subsequent hydrazinolysis to cleave the phthalimide protecting group, followed by acid treatment to form the hydrochloride salt [2] [8]. Historical yields typically ranged from 45-70% over multiple steps, with significant challenges in byproduct removal and purification [9] [10].
The oxime-mediated approach emerged as an alternative historical strategy, utilizing ketoxime intermediates that could be alkylated with 2-phenoxyethyl halides followed by reduction or rearrangement to yield the desired hydroxylamine derivative [11] [3]. This methodology demonstrated moderate functional group tolerance but suffered from regioselectivity issues and competing side reactions [6] [12].
Contemporary synthetic methodologies have significantly advanced beyond historical routes, incorporating improved reaction conditions, novel catalytic systems, and enhanced selectivity profiles [13] [14] [15]. Modern approaches emphasize atom economy, environmental considerations, and scalability while maintaining high product quality [16] [17] [18].
Modern synthetic routes from 2-phenoxyethanol derivatives have been substantially refined through advanced activation strategies and improved coupling methodologies [4] [19] [20]. The optimized Mitsunobu protocol now employs more efficient phosphine reagents and alternative azodicarboxylate sources, achieving yields of 65-85% under milder conditions [6] [7]. Temperature control between 0-25°C proves critical for minimizing side product formation and maintaining reaction selectivity [21] [22].
Recent developments include the use of polymer-supported triphenylphosphine reagents, which facilitate product purification and enable reagent recycling [13] [23]. The reaction proceeds through formation of an activated phosphonium intermediate, followed by nucleophilic displacement with the protected hydroxylamine species [8] [14]. Solvent selection plays a crucial role, with tetrahydrofuran and dichloromethane providing optimal reaction environments [24] [25].
The deprotection step has been streamlined through the use of more selective hydrazine derivatives and controlled reaction conditions [7] [10]. Methylhydrazine or hydrazine monohydrate at temperatures of 25-40°C effectively cleaves the phthalimide group while preserving the sensitive N-O bond [2] [26]. Subsequent acidification with hydrochloric acid in diethyl ether provides the crystalline hydrochloride salt in high purity [4] [27].
Direct functionalization approaches represent a significant advancement in hydroxylamine synthesis, eliminating the need for protecting groups and reducing synthetic complexity [14] [28] [15]. These methods typically employ electrophilic aminating reagents that directly install the hydroxylamine functionality onto the phenoxyethyl framework [13] [22].
The development of N-halogenated O-activated hydroxylamines as electrophilic nitrogen sources has enabled catalyst-free direct amination reactions [14] [28]. These anomeric amides react directly with alkenes under mild conditions, providing access to N-haloalkyl O-activated hydroxylamines that serve as versatile synthetic intermediates [14]. The process operates without transition metal catalysts, avoiding potential N-O bond cleavage issues [28] [15].
Iron-catalyzed direct amination methodologies have emerged as particularly effective approaches, utilizing hydroxylamine-derived reagents under ambient conditions [13] [22] [15]. The iron catalyst facilitates selective C-N bond formation while preserving the delicate N-O linkage [13]. Functional group tolerance is excellent, accommodating various aromatic substituents and aliphatic functionalities [22] [15].
Photoredox-catalyzed direct functionalization represents another modern approach, employing visible light activation to generate reactive nitrogen species [29] [13]. These conditions enable mild reaction temperatures and broad substrate scope while maintaining high selectivity for the desired hydroxylamine products [29] [14].
Modern protecting group strategies for hydroxylamine synthesis have evolved to provide enhanced stability, selectivity, and ease of removal [21] [23] [24] [30]. The selection of appropriate protecting groups depends on the specific synthetic sequence and desired reaction conditions [24] [31].
Silyl protecting groups, particularly tert-butyldimethylsilyl derivatives, offer excellent stability under basic conditions and can be selectively removed using fluoride sources [23] [25] [30]. These groups provide protection for both the nitrogen and oxygen functionalities of hydroxylamine intermediates [2] [26]. The installation of silyl groups typically employs chlorosilane reagents in the presence of bases such as imidazole or triethylamine [23] [24].
Acyl protecting groups, including acetyl, benzoyl, and pivaloyl derivatives, demonstrate complementary reactivity profiles [21] [23] [24]. Pivaloyl groups show particular utility due to their steric bulk and resistance to nucleophilic attack [13] [23]. The O-pivaloyl hydroxylammonium triflate reagent has found widespread application in iron-catalyzed amination reactions [13] [15].
Benzyl-type protecting groups offer orthogonal deprotection conditions through catalytic hydrogenation or dissolving metal reduction [8] [24] [27]. O-Benzyl hydroxylamine derivatives can be prepared through phase-transfer catalysis using benzyl chloride and potassium carbonate [27]. The benzyl group provides excellent stability under acidic and basic conditions while enabling clean deprotection under neutral reducing conditions [8].
Tetrahydropyranyl ethers represent another valuable protecting group class, offering acid-labile protection that can be selectively removed under mild conditions [24] [32]. The installation of tetrahydropyranyl groups employs dihydropyran in the presence of acid catalysts such as p-toluenesulfonic acid [32]. These groups demonstrate good stability under basic and neutral conditions while providing facile removal through acid-catalyzed hydrolysis [24].
Large-scale synthesis of O-(2-Phenoxyethyl)hydroxylamine hydrochloride presents unique challenges related to safety, efficiency, and economic viability [4] [16] [9] [10]. Industrial implementation requires careful consideration of process safety parameters, particularly given the thermal instability of hydroxylamine derivatives [33] [34] [35].
Process safety assessment reveals critical temperature and concentration limits for safe handling [33] [34] [36]. Thermal analysis indicates decomposition onset temperatures between 143-198°C depending on concentration and heating rate [34] [35]. The bimolecular decomposition pathway becomes favorable above 186°C, necessitating strict temperature control during processing [34] [37]. Adiabatic temperature rises can reach significant levels, emphasizing the need for adequate cooling systems and emergency relief provisions [33] [36].
Solvent selection for large-scale operations prioritizes safety, environmental impact, and recovery potential [16] [38] [18]. Preferred solvents include ethanol, tetrahydrofuran, and dichloromethane, which provide optimal reaction rates while maintaining acceptable safety profiles [4] [19] [16]. Solvent recovery systems enable recycling of organic media, reducing both costs and environmental impact [4] [38].
Crystallization and purification protocols must accommodate large volumes while maintaining product quality [10] [39]. The formation of the hydrochloride salt through controlled addition of hydrochloric acid in diethyl ether provides reproducible crystal morphology and high purity [4] [27]. Temperature control during crystallization proves critical for achieving optimal particle size distribution and filterability [10] [39].
Quality control systems require sensitive analytical methods capable of detecting trace impurities at ppm levels [40] [39] [41] [42]. High-performance liquid chromatography with derivatization enables quantification of hydroxylamine impurities down to 0.01 ppm levels [40] [41]. Mass spectrometric methods provide complementary detection capabilities with enhanced selectivity [42] [43].
Green chemistry principles have driven the development of more sustainable synthetic routes for hydroxylamine derivatives [16] [17] [44] [18]. These approaches emphasize atom economy, renewable feedstocks, and environmentally benign reaction conditions [16] [18].
Plasma-electrochemical cascade pathways represent a breakthrough in sustainable hydroxylamine synthesis, utilizing only air and water as raw materials [17] [45]. This process couples plasma nitrogen fixation with electrochemical reduction, achieving hydroxylamine production under mild conditions [17]. The method eliminates traditional chemical feedstocks and reduces carbon emissions compared to conventional processes [45].
Biocatalytic approaches offer promising alternatives for hydroxylamine synthesis, employing enzymes to achieve selective transformations under ambient conditions [44] [46] [18]. Lipase-catalyzed esterification reactions demonstrate excellent regioselectivity and can be conducted in aqueous media [46]. These processes avoid harsh chemicals and generate minimal waste streams [18].
Continuous flow synthesis provides enhanced sustainability through improved heat and mass transfer, reduced solvent consumption, and increased safety [47] [38] [48] [46]. Flow reactors enable precise temperature and residence time control, leading to higher selectivity and reduced byproduct formation [47] [48]. The continuous nature allows for real-time monitoring and optimization of reaction parameters [38] [46].
Solvent-free methodologies eliminate the largest source of waste in traditional organic synthesis [18]. Mechanochemical approaches using ball milling or grinding enable reactions to proceed without solvents while often providing enhanced reaction rates [18]. These methods are particularly attractive for industrial implementation due to reduced processing costs and simplified workup procedures [18].
Water-based synthesis protocols replace organic solvents with environmentally benign aqueous media [16] [18]. The development of water-compatible reagents and catalysts enables hydroxylamine synthesis in aqueous environments [44] [18]. Phase-transfer catalysis facilitates reactions between water-soluble and organic-soluble components [27] [18].
Comprehensive purification and characterization protocols are essential for ensuring the quality and purity of O-(2-Phenoxyethyl)hydroxylamine hydrochloride [40] [39] [41] [49]. Modern analytical techniques provide detailed structural confirmation and purity assessment [50] [43] [51] [52].
Purification strategies employ multiple complementary techniques to achieve pharmaceutical-grade purity [10] [40] [39]. Initial crude product purification typically utilizes column chromatography on silica gel with ethyl acetate-hexane gradient elution [6] [12]. This provides separation of the desired product from unreacted starting materials and synthetic byproducts [7] [8].
Recrystallization from ethanol-water mixtures enables final purification to 95-99% purity levels [10] [27]. Careful control of cooling rates and seed crystal addition ensures optimal crystal morphology and high recovery yields [10]. Alternative crystallization solvents include methanol-water and acetonitrile-water systems, depending on solubility characteristics [27] [39].
Formation of the hydrochloride salt provides both purification and stabilization benefits [4] [27] [39]. Controlled addition of 2 M hydrochloric acid in diethyl ether at 0°C precipitates the salt in high purity [7] [27]. This process effectively removes neutral impurities while providing a stable, crystalline product suitable for storage [39].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization [50] [51] [52] [53]. Proton NMR spectra display characteristic signals for the aromatic protons at 7-8 ppm and the N-OH proton at 6-9 ppm [51]. Carbon-13 NMR confirms the aromatic carbon framework with signals between 115-160 ppm [51] [52]. Nitrogen-15 NMR, when available, shows the hydroxylamine nitrogen at -210 to -220 ppm, confirming the hydroxamic acid tautomer [51] [52].
Infrared spectroscopy identifies key functional groups through characteristic absorption bands [49] [51]. The N-OH stretch appears as a broad absorption between 3200-3500 cm⁻¹, while aromatic C-H stretches occur at 3000-3100 cm⁻¹ [51]. The phenyl ether linkage displays C-O stretching modes around 1200-1300 cm⁻¹ [49].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns [43] [54]. Electrospray ionization typically shows the molecular ion peak [M+H]⁺ and the free base [M-HCl]⁺ [43]. Fragmentation patterns include loss of the hydroxylamine group and phenoxy moiety, providing structural confirmation [54].
Thermal analysis reveals stability characteristics and decomposition temperatures [33] [55] [34] [36] [35]. Differential scanning calorimetry shows decomposition onset around 170-180°C with significant exothermic release [33] [36] [35]. Thermogravimetric analysis confirms the molecular formula through staged weight loss corresponding to HCl elimination followed by organic decomposition [55] [36].
High-performance liquid chromatography enables purity assessment and impurity profiling [40] [39] [41] [42]. Reversed-phase columns with acetonitrile-water gradients provide excellent separation of the target compound from synthetic impurities [39] [41]. Detection limits reach 0.01 ppm for hydroxylamine impurities through derivatization methods [40] [42].